[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid
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Overview
Description
“[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid” is a chemical compound with the linear formula C11H12N2O2S . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is related to benzimidazole, a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole ring substituted with two methyl groups at positions 5 and 6, a sulfanyl group, and an acetic acid group . The average mass of the molecule is 236.290 Da .Scientific Research Applications
Novel Synthesis and Impurities in Proton Pump Inhibitors
[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid, known for its application in the synthesis of proton pump inhibitors like omeprazole, has been studied for novel synthesis methods and the understanding of pharmaceutical impurities. A review highlights the innovative approaches to omeprazole synthesis, emphasizing the development of proton pump inhibitors and the identification of various pharmaceutical impurities, which provide insights into anti-ulcer drug development and the chemical challenges associated with their synthesis (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Chemistry and Properties of Benzimidazole Compounds
The diverse chemistry and properties of benzimidazole compounds, including those similar to this compound, have been thoroughly reviewed. This encompasses their preparation, properties in free and complex forms, and their biological and electrochemical activities. Such reviews offer a comprehensive understanding of the potential applications and areas requiring further research (Boča, Jameson, & Linert, 2011).
Biological Applications of Benzimidazole Derivatives
Benzimidazole derivatives, closely related to the chemical structure of interest, exhibit a wide range of biological activities. They serve as critical tools in elucidating the mechanism of action of various biochemical processes. For example, studies on benzimidazole fungicides have provided deep insights into their function as specific inhibitors of microtubule assembly, showcasing the importance of benzimidazole compounds in agricultural and medicinal research (Davidse, 1986).
Conversion to CNS Acting Drugs
Research into transforming benzimidazoles and related compounds into more potent central nervous system (CNS) acting drugs underscores the versatility of these compounds. This involves investigating common synthesis pathways and their CNS properties, aiming to modify them into more effective treatments for CNS diseases, revealing the profound potential of benzimidazole derivatives in neuropharmacology (Saganuwan, 2020).
Anticancer Potential of Benzimidazole Hybrids
The design and synthesis of benzimidazole derivatives as anticancer agents have been extensively reviewed, demonstrating the compound's versatility in drug development. These derivatives show promise through various mechanisms, such as intercalation with DNA, acting as alkylating agents, and inhibiting critical enzymes and cellular structures involved in cancer progression. This highlights the role of benzimidazole derivatives in the ongoing search for novel anticancer therapies (Akhtar et al., 2019).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They can interact with various enzymes and receptors, influencing numerous biochemical processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target’s active site .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Imidazole derivatives are generally well-absorbed and widely distributed throughout the body due to their lipophilic nature .
Result of Action
Imidazole derivatives are known to exert a variety of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6-3-8-9(4-7(6)2)13-11(12-8)16-5-10(14)15/h3-4H,5H2,1-2H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJORIIWBSOFIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290931 |
Source
|
Record name | [(5,6-Dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7150-54-1 |
Source
|
Record name | NSC71878 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(5,6-Dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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